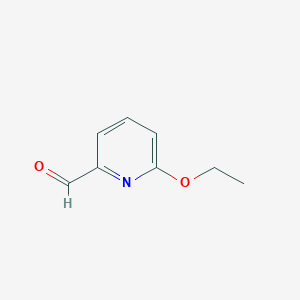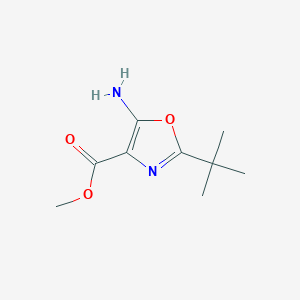
6-Ethoxypyridine-2-carbaldehyde
Vue d'ensemble
Description
6-Ethoxypyridine-2-carbaldehyde (6-EPCA) is an important organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a range of experiments and is especially useful in biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Compounds structurally related to 6-Ethoxypyridine-2-carbaldehyde are widely used in organic synthesis. For instance, Suzuki et al. (2004) described a total synthesis of 1-methoxycanthin-6-one, highlighting the utility of related compounds in synthesizing complex organic structures, such as the canthin-6-one skeleton, which is significant in natural product synthesis (Suzuki et al., 2004).
Photophysical Properties
Research on compounds like 1-hydroxypyrene-2-carbaldehyde (HP) and 1-methoxypyrene-2-carbaldehyde (MP) by Yin et al. (2016) explored their photophysical properties, providing a basis for understanding how 6-Ethoxypyridine-2-carbaldehyde might behave under similar conditions. Such studies are crucial for applications in material science and optoelectronics, where the photophysical properties of compounds are leveraged for advanced functionalities (Yin et al., 2016).
DNA-binding and Antioxidant Activities
The DNA-binding properties and antioxidant activities of lanthanide complexes with compounds similar to 6-Ethoxypyridine-2-carbaldehyde have been investigated, as shown in a study by Wang et al. (2009). Such research indicates potential biomedical applications, where these compounds could play roles in therapeutics and diagnostics (Wang et al., 2009).
Material Science and Supramolecular Chemistry
Research on compounds like 6-Bromopyridine-2-carbaldehyde has provided insights into their use as building blocks in supramolecular chemistry and as ligands for transition metal catalysts. Studies such as those by Brito et al. (2023) help in understanding the structural and vibrational spectra of these compounds, which is vital for their application in creating complex materials with desired properties (Brito et al., 2023).
Chemical Sensing
Liu and Yang (2018) developed a novel sensor based on a chromone-derived Schiff-base for the detection of Al(III) ions, showcasing the potential of similar compounds in environmental monitoring and analytical chemistry. Such sensors can offer high sensitivity and selectivity for specific metal ions, which is crucial for detecting trace amounts of metals in various samples (Liu & Yang, 2018).
Propriétés
IUPAC Name |
6-ethoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8-5-3-4-7(6-10)9-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWZDKXPVBFYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665485 | |
| Record name | 6-Ethoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxypyridine-2-carbaldehyde | |
CAS RN |
85259-47-8 | |
| Record name | 6-Ethoxy-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85259-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)











